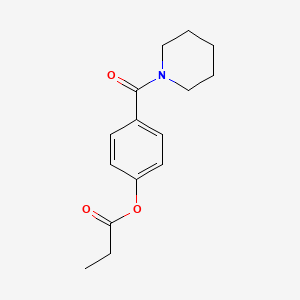
4-(1-piperidinylcarbonyl)phenyl propionate
Overview
Description
4-(1-piperidinylcarbonyl)phenyl propionate, also known as PCPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, biotechnology, and pharmacology.
Mechanism of Action
The exact mechanism of action of 4-(1-piperidinylcarbonyl)phenyl propionate is not yet fully understood. However, it is believed to work by binding to specific receptors on the surface of cells, triggering a signaling cascade that leads to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. This compound has also been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-piperidinylcarbonyl)phenyl propionate is its versatility. It can be easily synthesized and modified, making it a useful tool for various lab experiments. However, one limitation of this compound is its potential toxicity. Further research is needed to fully understand the safety profile of this compound.
Future Directions
There are numerous future directions for research on 4-(1-piperidinylcarbonyl)phenyl propionate. One potential area of research is the development of new drug delivery systems using this compound as a carrier. Another potential area of research is the development of new medical devices using this compound as a coating. Additionally, further research is needed to fully understand the mechanism of action and safety profile of this compound.
Scientific Research Applications
4-(1-piperidinylcarbonyl)phenyl propionate has been found to have potential applications in various fields of scientific research. One of its most promising applications is in the field of drug delivery. This compound can be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues. This has the potential to significantly improve the efficacy and safety of drugs.
Another potential application of this compound is in the field of biotechnology. This compound can be used as a coating for medical devices, such as implants or stents, to prevent rejection by the body's immune system. This has the potential to significantly improve the success rate of medical procedures.
properties
IUPAC Name |
[4-(piperidine-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)19-13-8-6-12(7-9-13)15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHVKLQFDGJZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-fluorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4407076.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4407087.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4407090.png)
![N-(3-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407094.png)
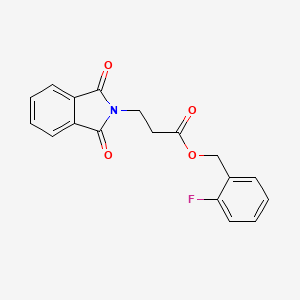
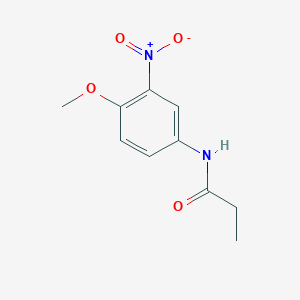
![1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407119.png)
amine hydrochloride](/img/structure/B4407127.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}acetate](/img/structure/B4407128.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4407134.png)
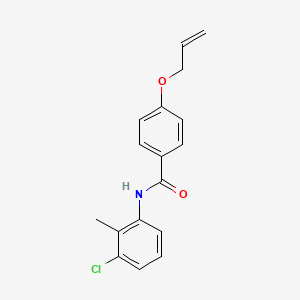
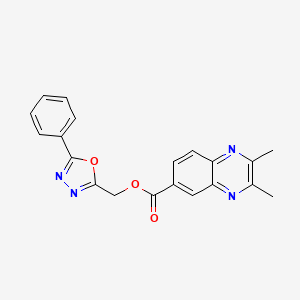
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate](/img/structure/B4407167.png)